molecular formula C16H17F3N2O4 B2599182 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2097933-17-8

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2599182
CAS No.: 2097933-17-8
M. Wt: 358.317
InChI Key: LFHJAFRMHIQAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a useful research compound. Its molecular formula is C16H17F3N2O4 and its molecular weight is 358.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have reported on the synthesis and chemical characterization of compounds with structural similarities or functionalities relevant to N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide. For instance, the practical synthesis of N-hydroxy-N'-phenyloctanediamide from the methyl ester of suberanilic acid demonstrates a method that could be analogous to the synthesis or functionalization of the compound , highlighting the potential for high yield and purity with simple purification processes (Stowell, Huot, & Van Voast, 1995). Similarly, the chemistry of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate explores reactions that could be pertinent to understanding the reactivity of the hydroxycyclohexene moiety present in the compound of interest (Sirat, Thomas, & Tyrrell, 1979).

Catalytic and Biological Activities

Research into compounds with functional groups or structural features similar to those in this compound has shown a range of catalytic and biological activities. For example, the study on the synthesis, antimicrobial, and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole offers insights into the potential biological activities of structurally complex molecules, which may extend to the compound , particularly in terms of antimicrobial and cytotoxic properties (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Environmental Degradation and Application

The degradation of cyclic compounds, such as those studied in the degradation pathways of cyclohexane-1,2-dione by Azoarcus sp., could provide a model for understanding the environmental fate or biotechnological applications of this compound. This research illustrates the potential for microbial enzymes to cleave cyclic structures, which could inform bioremediation strategies or the synthesis of environmentally benign chemicals (Steinbach, Fraas, Harder, Tabbert, Brinkmann, Meyer, Ermler, & Kroneck, 2011).

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O4/c17-16(18,19)25-12-6-4-11(5-7-12)21-14(23)13(22)20-10-15(24)8-2-1-3-9-15/h2,4-8,24H,1,3,9-10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHJAFRMHIQAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.